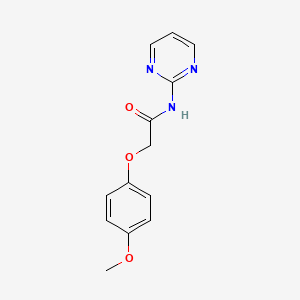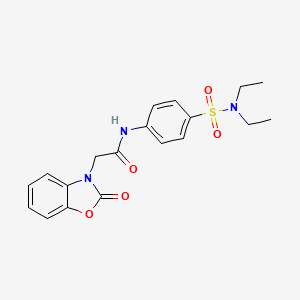![molecular formula C21H23N7O4 B11580554 6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one](/img/structure/B11580554.png)
6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine rings, a triazine core, and a pyridazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one typically involves multiple steps. One common method starts with the substitution of cyanuric chloride with morpholine in the presence of a base such as sodium carbonate . This reaction is carried out in an ice bath to control the temperature and prevent side reactions. The resulting intermediate is then reacted with 2-phenyl-2H-pyridazin-3-one under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation . This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]-2-methyl-6-quinolinamine
- 4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl(isobutyl)cyanamide
- (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
Uniqueness
6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one is unique due to its combination of a triazine core with morpholine rings and a pyridazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H23N7O4 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H23N7O4/c29-18-7-6-17(25-28(18)16-4-2-1-3-5-16)32-21-23-19(26-8-12-30-13-9-26)22-20(24-21)27-10-14-31-15-11-27/h1-7H,8-15H2 |
Clave InChI |
ISKUTHFAFHMTEC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)OC3=NN(C(=O)C=C3)C4=CC=CC=C4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580473.png)
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11580480.png)

![methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11580490.png)
![Ethyl 2-[({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11580510.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11580511.png)
![(2E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11580516.png)
![(3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11580519.png)

![N-benzyl-2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11580522.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B11580527.png)
![3-methyl-N-(4-methylbenzyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580528.png)
![6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580529.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11580540.png)
